molecular formula C12H15N3O3S B2671095 ({[2-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)dimethylamine CAS No. 2034541-96-1

({[2-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)dimethylamine

Cat. No.: B2671095
CAS No.: 2034541-96-1
M. Wt: 281.33
InChI Key: CZVMEQHWPWTRMT-UHFFFAOYSA-N
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Description

({[2-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)dimethylamine is a complex organic compound that features a furan ring, a pyridine ring, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[2-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)dimethylamine typically involves multi-step organic reactions. One common approach is to start with the furan and pyridine precursors, which are then subjected to a series of reactions to introduce the sulfamoyl and dimethylamine groups. Key steps may include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridine ring: This step often involves the use of pyridine derivatives and coupling reactions.

    Attachment of the sulfamoyl group: This can be done using sulfonation reactions with reagents like chlorosulfonic acid.

    Addition of the dimethylamine group: This step typically involves nucleophilic substitution reactions using dimethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

({[2-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)dimethylamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.

    Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Furanones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted sulfamoyl derivatives.

Scientific Research Applications

({[2-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)dimethylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of

Properties

IUPAC Name

3-[(dimethylsulfamoylamino)methyl]-2-(furan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-15(2)19(16,17)14-9-10-5-3-7-13-12(10)11-6-4-8-18-11/h3-8,14H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVMEQHWPWTRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC1=C(N=CC=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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